

Introduction: The Strategic Importance of 2-Phenoxyphenylboronic Acid

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Compound of Interest

Compound Name: 2-Phenoxyphenylboronic acid

Cat. No.: B1362226

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2-Phenoxyphenylboronic acid (CAS No. 108238-09-1) is an organoboron compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. As a bifunctional molecule featuring a boronic acid moiety and a phenoxyphenyl backbone, it serves as a versatile building block, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[1] This capability allows for the efficient construction of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.

For drug development professionals, the utility of boronic acids extends far beyond simple synthetic intermediates. The boron atom's unique electronic properties—acting as a mild Lewis acid with an empty p-orbital—enable it to form reversible covalent bonds with diols, a feature exploited in carbohydrate sensors and targeted drug delivery systems.^{[2][3]} Boronic acid-containing compounds have successfully been developed into approved drugs, such as the proteasome inhibitor Bortezomib, highlighting the therapeutic potential of this chemical class.^{[4][5]}

A thorough understanding of the physicochemical properties of **2-Phenoxyphenylboronic acid** is therefore not merely academic; it is a prerequisite for its effective application. These properties govern its solubility, stability, reactivity, and ultimately, its suitability for specific synthetic transformations and biological applications.^[6] This guide provides a comprehensive technical overview of these critical parameters, supported by field-proven experimental protocols and authoritative references.

Section 1: Chemical Identity and Core Physicochemical Properties

The fundamental identity and physical characteristics of a compound dictate its handling, reaction conditions, and purification strategies. The properties of **2-Phenoxyphenylboronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	108238-09-1	[1][7]
Molecular Formula	C ₁₂ H ₁₁ BO ₃	[1][8]
Molecular Weight	214.03 g/mol	[1][8]
IUPAC Name	(2-phenoxyphenyl)boronic acid	[1][8]
Synonyms	2-Phenoxybenzeneboronic acid	[1]
Appearance	White to off-white powder or crystalline powder	[8][9]
Melting Point	104-108 °C	[7][9]
Boiling Point	369 °C (Predicted)	[7][9]
Density	1.23 g/cm ³	[7][9][10]
pKa	8.44 ± 0.58 (Predicted)	[9]
Flash Point	~177 °C	[7][9][10]
Solubility	Slightly soluble in water; Soluble in methanol and other polar organic solvents.	[1][2][7][9]

Section 2: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and purity. The following sections detail the expected spectroscopic characteristics of **2-Phenoxyphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings. The two protons of the boronic acid hydroxyl groups ($-\text{B}(\text{OH})_2$) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used.
- ^{13}C NMR: The carbon spectrum will display signals for the 12 carbon atoms of the phenoxyphenyl structure. The carbon atom directly attached to the boron (C-B bond) will have a characteristic chemical shift, though it is often broadened due to quadrupolar relaxation of the adjacent boron nucleus.
- ^{11}B NMR: Boron-11 NMR is a specialized technique that directly probes the boron atom. For a trigonal planar boronic acid like **2-Phenoxyphenylboronic acid**, a single, broad signal is expected in the range of δ 28-34 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their vibrational frequencies. For **2-Phenoxyphenylboronic acid**, the key diagnostic peaks are:

- O-H Stretch: A broad, strong band around $3200\text{-}3400\text{ cm}^{-1}$ is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[\[11\]](#)
- Aromatic C-H Stretch: Signals appearing just above 3000 cm^{-1} .
- Aromatic C=C Stretch: Medium to sharp bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.[\[11\]](#)
- B-O Asymmetric Stretch: A very strong, characteristic absorption band is typically observed around 1350 cm^{-1} .[\[11\]](#)[\[12\]](#)
- C-O-C Stretch: A strong band corresponding to the diaryl ether linkage, typically found in the $1200\text{-}1250\text{ cm}^{-1}$ region.

- B-C Stretch: A weaker band found in the 1000-1100 cm^{-1} range.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

- Ionization: Electrospray Ionization (ESI) is commonly used. In negative ion mode (ESI-), the deprotonated molecule $[\text{M-H}]^-$ is often the base peak.[13]
- Fragmentation: Collision-induced dissociation (CID) of the parent ion can lead to the loss of water (H_2O) from the boronic acid group or cleavage of the C-B bond.[13]
- Causality Note: A significant challenge in the analysis of boronic acids, particularly with techniques requiring heating like Gas Chromatography-Mass Spectrometry (GC-MS), is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. [13] This can complicate spectral interpretation. Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred as it analyzes the compound in solution at lower temperatures, minimizing this transformation.[14]

Section 3: Stability, Storage, and Handling

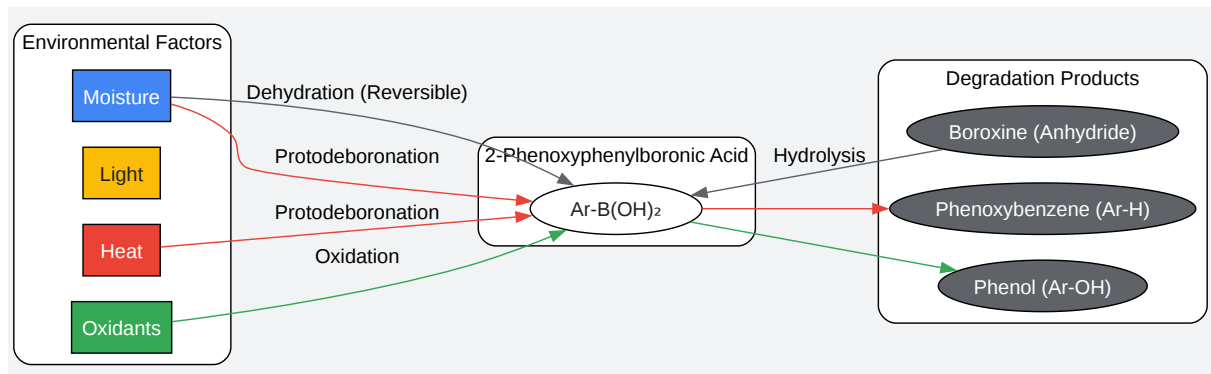
The integrity of any chemical reagent is paramount for reproducible research. Boronic acids require careful handling to prevent degradation.

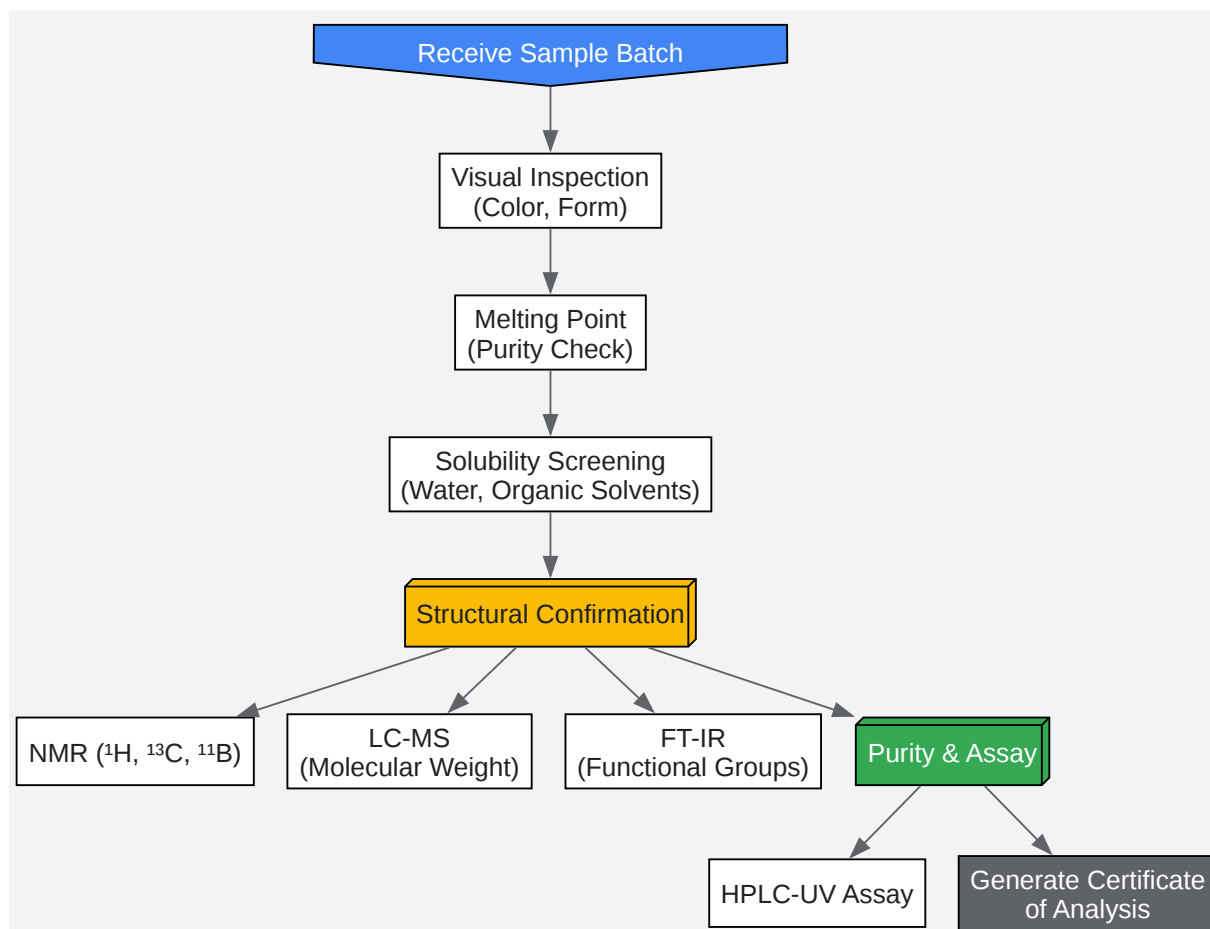
Intrinsic Stability and Degradation Pathways

2-Phenoxyphenylboronic acid is susceptible to two primary degradation pathways common to this class of compounds:

- Dehydration to Boroxine: As noted, boronic acids can reversibly lose water to form a six-membered boroxine ring.[15] Many commercial sources of **2-phenoxyphenylboronic acid** are sold as a mixture containing varying amounts of this anhydride. While this is often reversible upon exposure to water or during reactions in protic solvents, the presence of boroxine alters the compound's physical properties and effective molar mass.
- Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is

often catalyzed by moisture, acid, or base, and can be accelerated by heat and light.[15]





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- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Phenoxyphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362226#physicochemical-properties-of-2-phenoxyphenylboronic-acid]

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